Saxagliptine hydrate

Vue d'ensemble

Description

- Sa formule chimique est C18H25N3O2 avec une masse molaire de 315.41 g/mol .

- Le composé inhibe sélectivement la DPP-4, conduisant à une augmentation des niveaux de peptides glucagon-like-1 (GLP-1) endogènes et de peptide insulinotrope dépendant du glucose (GIP), qui régulent les niveaux de glucose dans le sang .

Saxagliptine Hydratée: or ) est un puissant inhibiteur de la dipeptidyl peptidase-4 (DPP-4).

Mécanisme D'action

Target of Action

Saxagliptin hydrate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood sugar levels.

Mode of Action

Saxagliptin hydrate is a competitive inhibitor of the DPP-4 enzyme . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibitory action slows down the inactivation of incretin hormones, thereby increasing their bloodstream concentrations .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin hydrate leads to an increase in the intact plasma GLP-1 and GIP concentrations . This results in the augmentation of glucose-dependent insulin secretion . The increased insulin secretion helps in better management of blood glucose levels, especially in patients with type 2 diabetes mellitus .

Pharmacokinetics

Saxagliptin hydrate is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 into an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The result of Saxagliptin hydrate’s action is the improved management of blood glucose levels in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and subsequently increasing the levels of GLP-1 and GIP, Saxagliptin hydrate augments glucose-dependent insulin secretion . This leads to a reduction in both fasting and postprandial glucose concentrations .

Applications De Recherche Scientifique

Chemistry: Researchers study Saxagliptin Hydrate’s reactivity, stability, and potential modifications.

Biology: It impacts glucose homeostasis and may influence pancreatic β-cell function.

Medicine: Used in treating type 2 diabetes mellitus, it enhances insulin secretion.

Industry: Pharmaceutical companies explore its applications in drug development.

Analyse Biochimique

Biochemical Properties

Saxagliptin hydrate plays a significant role in biochemical reactions. It inhibits DPP-4, an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Saxagliptin hydrate increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

Saxagliptin hydrate has profound effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Saxagliptin hydrate involves its binding to DPP-4, forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Saxagliptin hydrate exhibits temporal effects. The half-life of plasma DPP-4 inhibition with Saxagliptin hydrate 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Dosage Effects in Animal Models

The effects of Saxagliptin hydrate vary with different dosages in animal models

Metabolic Pathways

Saxagliptin hydrate is involved in the metabolic pathway of DPP-4 inhibition . It is primarily metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

Transport and Distribution

Saxagliptin hydrate is orally absorbed and can be administered with or without food . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Méthodes De Préparation

Voies de synthèse: La voie de synthèse de la Saxagliptine Hydratée implique plusieurs étapes, en commençant par des précurseurs facilement disponibles.

Conditions de réaction: Des conditions de réaction spécifiques, des réactifs et des catalyseurs sont utilisés lors de la synthèse.

Production industrielle: Les méthodes de production à l'échelle industrielle garantissent une synthèse efficace et rentable.

Analyse Des Réactions Chimiques

Réactions: La Saxagliptine Hydratée subit diverses réactions, y compris l'oxydation, la réduction et la substitution.

Réactifs courants: Des réactifs tels que les acides, les bases et les catalyseurs métalliques de transition jouent un rôle crucial.

Produits principaux: Les principaux produits formés comprennent la forme hydratée de la Saxagliptine.

Applications de recherche scientifique

Chimie: Les chercheurs étudient la réactivité, la stabilité et les modifications potentielles de la Saxagliptine Hydratée.

Biologie: Elle affecte l'homéostasie du glucose et peut influencer la fonction des cellules bêta pancréatiques.

Médecine: Utilisée dans le traitement du diabète de type 2, elle améliore la sécrétion d'insuline.

Industrie: Les sociétés pharmaceutiques explorent ses applications dans le développement de médicaments.

Mécanisme d'action

- La Saxagliptine inhibe la DPP-4, prolongeant l'action du GLP-1 et du GIP.

- Le GLP-1 améliore la sécrétion d'insuline et améliore l'utilisation du glucose dans les tissus périphériques.

Comparaison Avec Des Composés Similaires

- La Saxagliptine se distingue par sa sélectivité et sa liaison réversible à la DPP-4.

- Des composés similaires incluent d'autres inhibiteurs de la DPP-4 comme la sitagliptine et la linagliptine.

Activité Biologique

Saxagliptin hydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glycemic control through various biological mechanisms, particularly by increasing insulin secretion and reducing glucagon levels. This article explores the biological activity of saxagliptin hydrate, highlighting its effects on β-cell function, its pharmacokinetics, and relevant clinical studies.

Saxagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, saxagliptin increases insulin secretion from pancreatic β-cells in response to meals and decreases glucagon release from α-cells, thereby lowering blood glucose levels.

Key Mechanisms:

- Inhibition of DPP-4 : Reduces degradation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

- Enhancement of β-cell Function : Saxagliptin has been shown to induce β-cell proliferation and improve insulin secretion capacity in diabetic models .

- Stromal Cell-Derived Factor-1α (SDF-1α) : Saxagliptin treatment restores SDF-1α levels, which promotes β-cell survival and proliferation, suggesting a protective role against β-cell failure .

Pharmacokinetics

Saxagliptin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 0.75 hours. The pharmacokinetic profile indicates that saxagliptin has a half-life of approximately 2.5 hours, allowing for once-daily dosing . The drug is primarily metabolized by the liver through cytochrome P450 enzymes, particularly CYP3A4/5.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of saxagliptin in improving glycemic control in patients with T2DM. Below is a summary table of key findings from various clinical trials:

Case Studies

- Improvement in Glycemic Control : In a study involving patients with T2DM inadequately controlled on metformin alone, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks, demonstrating its effectiveness as an add-on therapy .

- β-cell Proliferation in Diabetic Models : Research conducted on high-fat diet/stz-induced diabetic rats showed that treatment with saxagliptin led to increased β-cell proliferation and improved insulin secretion capacity. This study highlighted the role of SDF-1α in mediating these effects .

Safety Profile

Saxagliptin is generally well tolerated, with a low incidence of hypoglycemia compared to other antidiabetic medications. Common adverse events include upper respiratory tract infections and urinary tract infections, but serious adverse events are rare . The drug is considered weight neutral and does not significantly impact body weight.

Propriétés

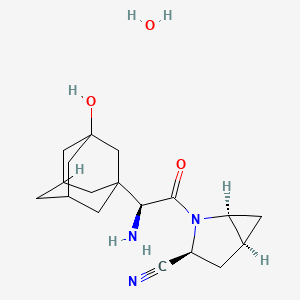

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNTWHMDBNQQPX-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945667-22-1 | |

| Record name | Saxagliptin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saxagliptin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.